5-Bromo-2-(2-methoxyethoxy)-3-pyridinamine
Description
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine is an organic compound with the molecular formula C8H11BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a bromine atom and a methoxyethoxy group attached to the pyridine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O2/c1-12-2-3-13-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
VPMDCBOWRCLPBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methoxyethoxy)pyridin-3-amine typically involves the reaction of 2-methoxyethanol with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxyethoxy group. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and bases like potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4).
Major Products
Substitution: Various substituted pyridines depending on the reagent used.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of pyridine.
Scientific Research Applications
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-methoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 5-Bromo-2-methoxy-3-pyridinamine
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
